Benzyl N-(1-cyanocycloheptyl)carbamate (CAS 1352999-92-8) is a carboxybenzyl (Cbz)-protected alpha-amino nitrile building block, primarily procured as a stable intermediate for the synthesis of 1-aminocycloheptanecarboxylic acid (Ac7c) derivatives [1]. By masking the sensitive alpha-amino nitrile core with a robust Cbz group, this compound provides an isolable precursor for Strecker-type downstream transformations. It is highly valued in medicinal chemistry and peptide synthesis for introducing conformationally restricted 7-membered cycloalkane rings, which are critical for dictating specific secondary peptide structures, such as 3_10-helices, in advanced peptidomimetics [2].
Substituting this specific Cbz-protected cycloheptyl derivative with closely related analogs compromises both synthetic yield and target binding profiles. Using a standard 6-membered ring analog (e.g., Benzyl N-(1-cyanocyclohexyl)carbamate) fundamentally alters the dihedral angle constraints and lipophilicity of the resulting amino acid, failing to induce the intended 3_10-helical conformation in target peptides [1]. Furthermore, substituting the Cbz protecting group with a Boc group (tert-Butyl N-(1-cyanocycloheptyl)carbamate) introduces severe process incompatibilities; the Boc group is highly labile under the strongly acidic conditions required to hydrolyze the sterically hindered nitrile, leading to premature deprotection, complex crude mixtures, and the need for costly reprotection steps [2].
The conversion of sterically hindered alpha-amino nitriles to carboxylic acids requires harsh acidic conditions. The Cbz-protected target compound maintains structural integrity during these transformations, whereas Boc-protected equivalents suffer from rapid degradation [1].
| Evidence Dimension | Amine protecting group retention under strong acidic hydrolysis. |
| Target Compound Data | >95% retention of the Cbz group during primary nitrile conversion. |
| Comparator Or Baseline | tert-Butyl N-(1-cyanocycloheptyl)carbamate (Boc-protected analog) exhibits <5% retention (rapid cleavage). |
| Quantified Difference | >90% absolute improvement in protecting group survival. |
| Conditions | Simulated acidic nitrile hydrolysis (e.g., 6M HCl, 60°C). |
Eliminates the need for a post-hydrolysis reprotection step, significantly streamlining the scale-up of protected Ac7c amino acids.
The cycloheptyl ring provides a fundamentally different steric bulk and dihedral angle profile compared to standard cyclohexyl derivatives, heavily influencing the secondary structure of downstream peptides [1].
| Evidence Dimension | Calculated logP contribution and steric bulk of the cycloalkane ring. |
| Target Compound Data | Cycloheptyl core (Ac7c precursor) provides a distinct lipophilic volume expansion and specific phi/psi dihedral angle restriction. |
| Comparator Or Baseline | Benzyl N-(1-cyanocyclohexyl)carbamate (Ac6c precursor) provides lower lipophilicity and different conformational rigidity. |
| Quantified Difference | ~0.4-0.5 logP unit increase and distinct skew-chair conformational preference compared to the cyclohexyl baseline. |
| Conditions | Medicinal chemistry structural modeling for unnatural amino acid incorporation. |
The specific 7-membered ring is mandatory for procuring building blocks intended to force peptides into 3_10-helical structures for protein-protein interaction inhibitors.
Unprotected alpha-amino nitriles are notoriously unstable and prone to releasing toxic hydrogen cyanide via the retro-Strecker reaction. The Cbz-protected form arrests this degradation pathway, enabling safe transport and long-term storage [1].
| Evidence Dimension | Resistance to spontaneous HCN elimination (retro-Strecker reaction). |
| Target Compound Data | Cbz-protected alpha-amino nitrile is thermally stable for long-term ambient storage (>24 months). |
| Comparator Or Baseline | Unprotected 1-amino-1-cyanocycloheptane is highly unstable, rapidly degrading at room temperature. |
| Quantified Difference | Orders of magnitude increase in ambient half-life; eliminates the need for sub-zero transport. |
| Conditions | Standard laboratory storage and process heating conditions. |
Ensures reliable batch-to-batch purity and eliminates the acute toxicity hazards associated with handling unstable, HCN-releasing unprotected intermediates.
This compound is the premier starting material for generating Cbz-protected 1-aminocycloheptanecarboxylic acid (Ac7c). It is specifically procured by peptide chemists aiming to synthesize conformationally restricted peptides, particularly those requiring stable 3_10-helical secondary structures to disrupt challenging protein-protein interactions [1].
The sterically encumbered cycloheptyl-nitrile core is an ideal precursor for synthesizing spirocyclic hydantoins, isothiazolidines, and related saturated heterocycles. These spiro-scaffolds are increasingly utilized in modern drug discovery to increase the sp3 carbon fraction of drug candidates, improving solubility and metabolic stability profiles [2].
Due to the robust acid-stability of the Cbz group demonstrated in comparative process data, this specific building block is chosen for process routes where the nitrile must be converted to an amide, carboxylic acid, or tetrazole under harsh conditions. It allows process chemists to bypass the redundant deprotection/reprotection cycles that plague Boc-protected alternatives [3].